molecular formula C8H6ClFOS B14017480 3-Chloro-2-fluoro-5-(methylthio)benzaldehyde

3-Chloro-2-fluoro-5-(methylthio)benzaldehyde

Cat. No.: B14017480
M. Wt: 204.65 g/mol
InChI Key: SGLWYEBVTYRYJL-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6ClFOS. It is a substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and a methylthio group on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-(methylthio)benzaldehyde can be achieved through several methodsThis can be done through a series of substitution reactions, often using reagents such as chlorinating agents, fluorinating agents, and methylthiolating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic reactions, high-temperature conditions, and the use of specialized equipment to handle reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-fluoro-5-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-2-fluoro-5-(methylthio)benzaldehyde exerts its effects depends on its interactions with molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical pathways and effects. The presence of the chloro, fluoro, and methylthio groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 3-Chloro-2-fluoro-5-(methylthio)benzyl alcohol
  • 3-Chloro-2-fluoro-5-(methylthio)benzoic acid

Uniqueness

3-Chloro-2-fluoro-5-(methylthio)benzaldehyde is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6ClFOS

Molecular Weight

204.65 g/mol

IUPAC Name

3-chloro-2-fluoro-5-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H6ClFOS/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3

InChI Key

SGLWYEBVTYRYJL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1)Cl)F)C=O

Origin of Product

United States

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